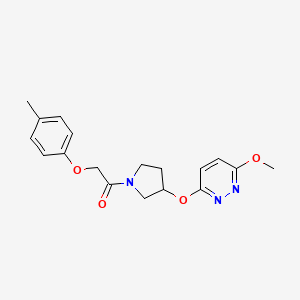

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone

Description

Historical Evolution of Pyridazine Scaffold in Academic Research

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, emerged as a focus of synthetic organic chemistry in the mid-20th century. Early work centered on its electronic structure and reactivity patterns, with seminal studies by Katritzky and L’abbé establishing protocols for regioselective substitutions. The 1980s marked a turning point as researchers recognized pyridazine’s potential in medicinal chemistry, driven by its weak basicity (pK~a~ ≈ 2.1) and high dipole moment (3.94 D), which enabled unique drug-target interactions.

The 21st century saw pyridazine derivatives transition from academic curiosities to clinical candidates. Key milestones include the 2020 FDA approval of relugolix, a pyridazine-containing gonadotropin-releasing hormone antagonist, and deucravacitinib, a tyrosine kinase 2 inhibitor approved in 2022. These successes validated pyridazine’s role in addressing challenges like hERG channel affinity and cytochrome P450 inhibition that plague other nitrogen heterocycles.

Research Significance of Methoxypyridazinyl-Pyrrolidine Compounds

Methoxypyridazinyl-pyrrolidine hybrids represent a strategic fusion of conformationally constrained amines with electron-deficient diazines. The methoxy group at C-6 of pyridazine enhances metabolic stability by blocking oxidative dealkylation pathways, while the pyrrolidine’s saturated ring introduces sp³-hybridized centers that improve aqueous solubility. Molecular modeling studies suggest these compounds exploit pyridazine’s dual hydrogen-bond acceptor capacity (N-1 and N-2) to engage polar residues in enzymatic active sites, while the pyrrolidine’s puckered conformation enables optimal spatial positioning of pharmacophores.

Table 1: Comparative Physicochemical Properties of Selected Heterocycles

| Heterocycle | Dipole Moment (D) | H-bond Acceptors | cLog P | TPSA (Ų) |

|---|---|---|---|---|

| Pyridazine | 3.94 | 2 | 0.12 | 32.7 |

| Pyridine | 2.20 | 1 | 0.65 | 12.9 |

| 1,3,4-Oxadiazole | 1.78 | 2 | 0.89 | 24.3 |

| Benzene | 0.00 | 0 | 1.73 | 0.0 |

Theoretical Foundations Guiding Pyridazinyl-Ether Research

The design of pyridazinyl-ether derivatives like the target compound is rooted in three principles:

Dipole-Directed π-Stacking : Pyridazine’s high dipole moment facilitates interactions with aromatic amino acid residues (e.g., Tyr, Phe) through quadrupole-dipole alignment. This effect is magnified in 3-alkoxy derivatives, where the electron-donating methoxy group increases electron density at C-6, creating a polarized π-system.

Conformational Restriction : The pyrrolidine linker imposes a 25–30° dihedral angle between the pyridazine and p-tolyloxy planes, as confirmed by X-ray crystallography of analogous structures. This preorganization reduces entropy penalties upon target binding.

Bioisosteric Replacement : Methoxypyridazine serves as a polar aromatic bioisostere for meta-substituted phenyl rings, offering a 1.2–1.8 log unit reduction in lipophilicity (ΔLog D~7.4~) while maintaining similar van der Waals volumes.

Contemporary Research Gaps in Heterocyclic Chemistry

Despite advances, critical challenges persist:

Regioselective Functionalization : Current methods for C-4 substitution of pyridazines require multistep protection/deprotection sequences, with yields below 40% for electron-withdrawing groups. The target compound’s 3-alkoxy-6-methoxy pattern remains inaccessible via direct electrophilic substitution.

SAR of Methoxy Positioning : While 6-methoxypyridazine derivatives show enhanced metabolic stability compared to 4- or 5-methoxy isomers, the structural basis for this effect remains unclear. Comparative molecular field analysis (CoMFA) studies are needed to map steric and electronic requirements.

Heterocycle Fusion Strategies : Limited exploration exists of annulated pyridazine systems like thieno[2,3-c]pyridazines, which could modulate ring aromaticity and dipole orientation. Preliminary work indicates that fusion at C-3/C-4 increases dipole moment by 12–15%.

Properties

IUPAC Name |

1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-(4-methylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-13-3-5-14(6-4-13)24-12-18(22)21-10-9-15(11-21)25-17-8-7-16(23-2)19-20-17/h3-8,15H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRHUGITWCJOLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NN=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of central nervous system disorders. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of 343.4 g/mol. The presence of the methoxypyridazine moiety is significant for its pharmacological profile.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly related to neurotransmitter systems. It has been studied for its potential effects on mood regulation and cognitive functions, which may be beneficial in treating conditions such as anxiety and depression.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with various neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Research Findings

Several studies have explored the pharmacological potential of this compound:

- Neurotransmitter Interaction Studies : Initial findings suggest that the compound may modulate the activity of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation.

- Pharmacological Profiles : The methoxypyridazine group enhances bioavailability and receptor selectivity, making it a promising candidate for drug development targeting neurological disorders.

- Comparative Studies : Comparisons with structurally similar compounds indicate that this compound may offer unique advantages in terms of efficacy and safety profiles.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Fluorophenoxy)-N-(pyridin-3-yloxy)acetamide | Contains a fluorophenoxy group | Potential anti-cancer activity |

| 4-(6-Methoxypyridazin-3-yloxy)aniline | Similar methoxypyridazinyl moiety | Investigated for antibacterial properties |

| 1-(2-Hydroxyphenyl)-3-(pyridin-4-yloxy)propanone | Features a hydroxyl group on phenyl | Known for anti-inflammatory effects |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of Methoxypyridazine Moiety : The pyrrolidine derivative is reacted with 6-methoxypyridazine under basic conditions.

- Final Coupling Reaction : The intermediate product is coupled with p-tolyloxy ethanone using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide).

Case Studies

Several case studies have documented the therapeutic effects of related compounds in clinical settings:

- Cognitive Enhancement : A study on similar pyridazine derivatives indicated improved cognitive function in animal models, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.

- Mood Regulation : Clinical trials involving compounds with similar structures have shown promise in alleviating symptoms of anxiety and depression, warranting further exploration into the specific effects of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, merging pyridazine, pyrrolidine, and p-tolyloxy moieties. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Key Differences and Implications

Pyridazine vs. Pyridine Rings :

- The target compound’s 6-methoxypyridazine ring (a diazine) offers distinct electronic properties compared to pyridine derivatives (e.g., and ). Pyridazines are less common in drug design but may enhance solubility due to increased polarity .

Pyrrolidine Substituents :

- The pyrrolidine ring in the target compound differs from trifluoromethyl-substituted pyrrolidines (), which are often used to improve metabolic stability. The absence of fluorine here may reduce lipophilicity but improve synthetic accessibility .

p-Tolyloxy Group :

- The p-tolyloxy group is shared with compounds in , which are used in coordination chemistry. This group’s electron-donating methyl substituent may enhance π-π stacking interactions in biological systems .

Pharmacological Potential

While direct data are unavailable, the compound’s structural features suggest possible applications:

- Enzyme Inhibition : The pyrrolidine and pyridazine motifs are common in kinase inhibitors.

- Solubility : The methoxy and ether linkages may improve aqueous solubility compared to purely aromatic analogs .

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

The synthesis involves multi-step reactions, starting with the formation of the pyrrolidine ring via cyclization of amine and carbonyl precursors under basic conditions. Subsequent coupling of the 6-methoxypyridazine moiety and p-tolyloxy group is achieved using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . Critical reaction parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–80°C), and microwave-assisted synthesis for efficiency . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation .

Q. How can researchers confirm the structural integrity of this compound?

X-ray crystallography using SHELX software provides definitive structural data, while NMR (¹H/¹³C) identifies functional groups and stereochemistry. For example, the methoxy group on pyridazine appears as a singlet (~δ 3.9 ppm in ¹H NMR), and the pyrrolidine ring protons show splitting patterns indicative of stereochemical configuration . High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₉H₂₃N₃O₄) .

Q. What key functional groups influence its chemical reactivity?

The compound’s reactivity is governed by:

- Ketone group : Susceptible to nucleophilic attack (e.g., Grignard reactions).

- Ether linkages (pyrrolidine-oxy and p-tolyloxy) : Participate in acid-catalyzed cleavage or radical-mediated reactions.

- Pyridazine ring : Acts as a hydrogen-bond acceptor, influencing solubility and interactions with biological targets .

Advanced Questions

Q. How can structural-activity relationship (SAR) studies optimize its pharmacological profile?

SAR studies involve synthesizing analogs with modifications to the pyridazine methoxy group, pyrrolidine substituents, or p-tolyloxy moiety. For example:

- Replacing the methoxy group with dimethylamino enhances solubility but reduces metabolic stability .

- Introducing electron-withdrawing groups on the p-tolyl ring improves target affinity (e.g., kinase inhibition) . Biological assays (e.g., enzyme inhibition, cell viability) quantify activity differences .

Q. How should researchers address contradictions between NMR and crystallographic data?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism) in solution versus solid-state structures. To resolve this:

- Perform variable-temperature NMR to detect conformational exchange .

- Compare computed (DFT) and experimental bond lengths/angles from crystallography .

- Validate using 2D NMR (e.g., NOESY) to identify spatial proximities .

Q. What strategies elucidate its metabolic pathways and pharmacokinetics?

- In vitro assays : Use liver microsomes to identify phase I metabolites (oxidation, demethylation) .

- LC-MS/MS : Quantify plasma stability and half-life in rodent models .

- CYP450 inhibition assays : Determine drug-drug interaction risks .

Q. How can reaction mechanisms for key transformations be validated?

- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms (e.g., in nucleophilic substitutions) .

- Computational modeling (DFT) : Map transition states and intermediates for reactions like ether cleavage .

- Trapping experiments : Isolate intermediates (e.g., using TEMPO for radical pathways) .

Q. What computational approaches predict its binding modes with biological targets?

- Molecular docking (AutoDock/Vina) : Screen against target proteins (e.g., phosphodiesterases) using crystal structures from the PDB .

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD analysis) .

- Free-energy perturbation (FEP) : Quantify binding affinity changes for SAR-driven modifications .

Q. How does polymorphism affect its physicochemical properties?

Polymorph screening via solvent recrystallization (e.g., ethanol vs. acetonitrile) identifies stable forms. Techniques include:

Q. What experimental controls ensure stability under biological assay conditions?

- pH stability tests : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .

- Light/oxygen sensitivity : Store samples under inert (N₂) and dark conditions to prevent photooxidation .

- Plasma protein binding assays : Use ultrafiltration to assess unbound fraction in serum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.